molecular formula C8H11NO B11968321 Tricyclo[2.2.1.02,6]heptane-1-carboxamide CAS No. 75647-64-2

Tricyclo[2.2.1.02,6]heptane-1-carboxamide

Cat. No.: B11968321
CAS No.: 75647-64-2
M. Wt: 137.18 g/mol
InChI Key: ARRMFGCGCHTSDF-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-1-carboxamide is a unique organic compound characterized by its tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carboxamide typically involves the reaction of tricyclo[2.2.1.02,6]heptane with carboxamide derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.2.1.02,6]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Tricyclo[2.2.1.02,6]heptane: A related compound with a similar tricyclic structure but different functional groups.

    Nortricyclene: Another tricyclic compound with distinct chemical properties and applications.

Uniqueness: Tricyclo[2.2.1.02,6]heptane-1-carboxamide stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions. Its distinctive structure allows for a wide range of applications, making it a valuable compound in both research and industry.

Biological Activity

Tricyclo[2.2.1.02,6]heptane-1-carboxamide is a unique organic compound characterized by its rigid tricyclic structure, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.22 g/mol
  • IUPAC Name : this compound

The compound's structure contributes to its stability and potential interactions with biological targets, making it a subject of interest in drug design and development.

This compound exhibits biological activity primarily through its interactions with various biomolecules, including enzymes and receptors. The rigidity of the tricyclic structure allows it to fit into specific binding sites, potentially leading to enzyme inhibition or receptor modulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors to modulate physiological responses.

Antimicrobial Activity

Research indicates that tricyclic compounds can exhibit antimicrobial properties. Studies have shown that derivatives of tricyclo[2.2.1.02,6]heptane have significant antibacterial effects against various strains of bacteria.

CompoundActivityReference
This compoundAntibacterial against E. coli and S. aureus
7-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acidHigher biological activity than its parent compound

Antidiabetic Potential

Recent studies have explored the potential of tricyclic compounds in managing diabetes through enzyme inhibition.

Enzyme TargetInhibition PercentageReference
α-Amylase40%
α-Glucosidase91%

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of tricyclo[2.2.1.02,6]heptane derivatives against foodborne pathogens using disc diffusion assays.

  • Methodology : Various concentrations were tested against Gram-positive and Gram-negative bacteria.
  • Results : Significant zones of inhibition were observed, suggesting strong antibacterial properties.

Study 2: Enzyme Inhibition Mechanism

Another study focused on the enzyme inhibition mechanism of tricyclo[2.2.1.02,6]heptane derivatives.

  • Findings : The compounds showed notable inhibition of α-amylase and α-glucosidase, indicating potential for antidiabetic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds to highlight its unique properties.

Compound NameAntimicrobial ActivityAntidiabetic Potential
This compoundModerateSignificant
7-Oxotricyclo[2.2.1.0,2,6]heptaneHighModerate
Tricyclo[4.4.0.02,7]decaneLowLow

Properties

CAS No.

75647-64-2

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

tricyclo[2.2.1.02,6]heptane-1-carboxamide

InChI

InChI=1S/C8H11NO/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H2,9,10)

InChI Key

ARRMFGCGCHTSDF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3(C2)C(=O)N

Origin of Product

United States

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